Dhx9-IN-16 is a small molecule inhibitor specifically targeting the RNA helicase known as DHX9. This compound has garnered attention in the field of oncology due to the overexpression of DHX9 in various cancer types, making it a promising candidate for drug discovery aimed at cancer treatment. The mechanism of action involves inhibiting the helicase activity of DHX9, which is crucial for unwinding RNA and DNA structures, thus impacting cellular processes such as replication and transcription .
Dhx9-IN-16 is classified as a DExH-box RNA helicase inhibitor. It belongs to a broader category of compounds that target helicases, enzymes that play critical roles in nucleic acid metabolism. The compound's design is informed by the structural characteristics of DHX9, which utilizes hydrolysis of nucleotide triphosphates to facilitate unwinding of nucleic acids .
The synthesis of Dhx9-IN-16 involves several steps, including the formation of key intermediates and final coupling reactions. The synthetic routes typically require organic solvents, catalysts, and specific reaction conditions to optimize yields and purity. For large-scale production, industrial methods focus on scaling up these reactions while maintaining stringent quality control measures .
Key steps in the synthesis may include:
The molecular formula for Dhx9-IN-16 is , with a molecular weight of 449.9 g/mol. Its IUPAC name is N-[3-chloro-5-(methanesulfonamido)phenyl]-1-(5-ethoxypyrimidin-2-yl)-5-methylpyrrole-3-carboxamide. The compound features a complex structure that includes multiple functional groups contributing to its biological activity.
Dhx9-IN-16 participates in various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions significantly influence the outcomes and products formed from these processes .
The primary mechanism by which Dhx9-IN-16 exerts its effects is through the inhibition of DHX9's helicase activity. This inhibition disrupts the unwinding process of double-stranded RNA and RNA/DNA hybrids, leading to an accumulation of secondary structures such as R-loops. This accumulation can trigger replication stress, cell cycle arrest, and apoptosis specifically in cancer cells that exhibit defective mismatch repair pathways .
Relevant data from analyses indicate that Dhx9-IN-16 maintains stability under physiological conditions while exhibiting reactivity consistent with its functional groups .
Dhx9-IN-16 has significant potential applications in:
Research continues to explore its efficacy in preclinical models, aiming to translate these findings into clinical applications for cancer treatment .
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5